molecular formula C17H13N7O2S2 B2485481 N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide CAS No. 1206986-63-1

N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

Cat. No. B2485481
CAS RN: 1206986-63-1
M. Wt: 411.46
InChI Key: IQVZCGFSGNRKBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiophene derivatives involves multiple steps, including condensation reactions, hydrolysis, and cyclization, employing various reagents and conditions to achieve the desired structures. For instance, a series of novel thiophene derivatives were synthesized from initial reactions involving specific organic reagents, confirmed by spectral data and elemental analysis, demonstrating the complexity and versatility in synthesizing such compounds (Amr et al., 2010).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized using techniques like X-ray diffraction, demonstrating the compounds' crystalline nature and spatial arrangement. For example, the crystal structure of a specific thiophene derivative was determined, highlighting the intra and intermolecular hydrogen bonds that contribute to its stability (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including cyclization and condensation, to form new compounds with potential biological activities. The reactivity of these compounds can be attributed to their functional groups, which facilitate interactions with different reagents to yield a wide range of chemical entities with diverse properties (Shipilovskikh et al., 2020).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined through empirical studies and contribute to the understanding of the compounds' behavior in different environments.

Chemical Properties Analysis

Thiophene derivatives exhibit a wide range of chemical properties, including antimicrobial, antinociceptive, and potential antiallergy activities. These properties are explored through both experimental studies and computational docking studies, aiming to understand the compounds' mechanisms of action at the molecular level (Incerti et al., 2017).

Scientific Research Applications

Synthesis and Characterization:

  • Researchers have developed synthetic pathways and characterization methods for compounds related to N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide. For example, Talupur, Satheesh, and Chandrasekhar (2021) detailed the synthesis and characterization of related compounds, focusing on antimicrobial evaluation and docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological Activities

2. Several studies have explored the antibacterial and antifungal properties of related thiophene-3-carboxamide derivatives. Vasu et al. (2003) investigated two biologically active thiophene-3-carboxamide derivatives, revealing their potential in antibacterial and antifungal applications (Vasu et al., 2003).

  • In another study, Babu, Pitchumani, and Ramesh (2013) synthesized and analyzed the antimicrobial activities of novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, which are structurally similar to N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide (Babu, Pitchumani, & Ramesh, 2013).

Chemical Transformations

4. Pokhodylo, Shyyka, Savka, and Obushak (2010) studied novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes, which is relevant to understanding the chemical behavior of compounds like N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide (Pokhodylo et al., 2010).

properties

IUPAC Name

N-[4-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7O2S2/c25-15(19-12-1-3-14(4-2-12)24-10-18-22-23-24)7-13-9-28-17(20-13)21-16(26)11-5-6-27-8-11/h1-6,8-10H,7H2,(H,19,25)(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVZCGFSGNRKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

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